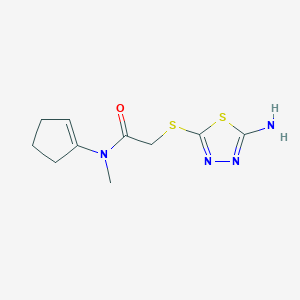
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.
Amidation: The final step involves the reaction of the thioether derivative with cyclopent-1-en-1-ylamine and methylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopentyl)-N-methylacetamide
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclohexyl)-N-methylacetamide
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide is unique due to its specific structural features, such as the presence of the cyclopent-1-en-1-yl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C10H14N4OS2 |
|---|---|
分子量 |
270.4 g/mol |
IUPAC 名称 |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopenten-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H14N4OS2/c1-14(7-4-2-3-5-7)8(15)6-16-10-13-12-9(11)17-10/h4H,2-3,5-6H2,1H3,(H2,11,12) |
InChI 键 |
CCFPMKSDQGAKSU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CCCC1)C(=O)CSC2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


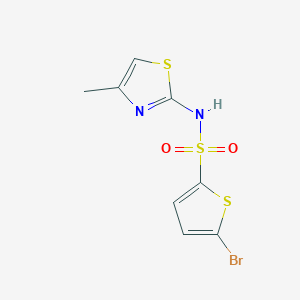
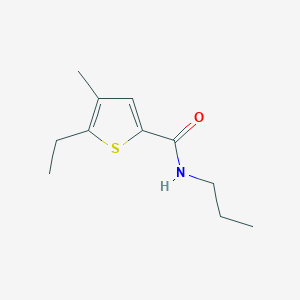
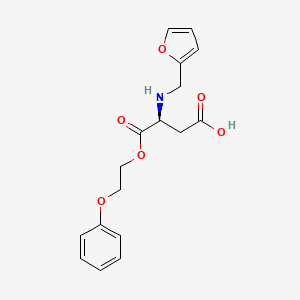
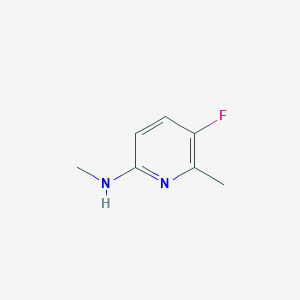

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
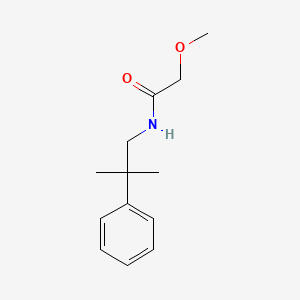
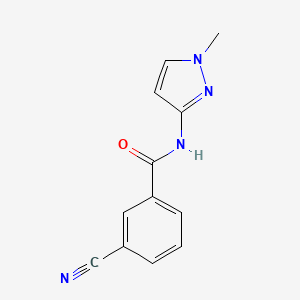
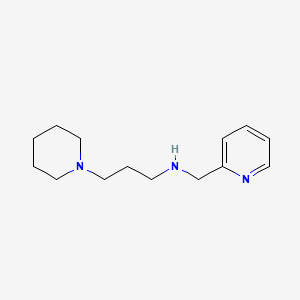
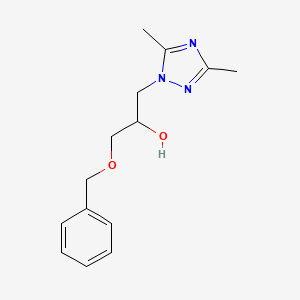
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
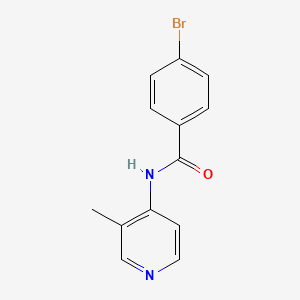

![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)
